ビスプロロールフマル酸塩

概要

説明

科学的研究の応用

Bisoprolol has numerous scientific research applications:

Chemistry: Used as a model compound in studying beta-blocker synthesis and reactions.

Biology: Investigated for its effects on cellular processes and receptor interactions.

Industry: Utilized in the development of new beta-blockers and related pharmaceuticals.

作用機序

Bisoprolol fumarate, also known as Zebeta, Euradal, Bisoprolol hemifumarate, Detensiel, or Isoten, is a potent drug primarily used to treat high blood pressure and prevent myocardial infarction and heart failure .

Target of Action

Bisoprolol fumarate is a beta-1 adrenergic blocking agent . Its primary targets are the beta-1 adrenergic receptors primarily found in the heart . These receptors play a crucial role in regulating heart rate and contractility.

Mode of Action

Bisoprolol fumarate works by binding to the beta-1 adrenergic receptors , thereby modulating the heart’s response to stress hormones like epinephrine and norepinephrine . This interaction results in the antagonism of beta-1 adrenoceptors, leading to a decrease in cardiac output .

Biochemical Pathways

Its therapeutic effects are thought to be achieved through the antagonism of beta-1 adrenoceptors, which results in lower cardiac output .

Pharmacokinetics

Bisoprolol fumarate exhibits a bioavailability of over 90% . It is metabolized through oxidative metabolic pathways with no subsequent conjugation . Major metabolites found in plasma and urine are inactive . Peak plasma concentrations of bisoprolol are attained within 2-4 hours, and steady-state concentrations are achieved within 5 days of administration . The elimination half-life is 10-12 hours , and it is excreted through the kidneys and feces .

Result of Action

The key actions of bisoprolol fumarate include a reduction in heart rate (bradycardia) and a decrease in the force of heart muscle contractions . These changes result in a diminished cardiac output, reducing the heart’s workload and, critically, its oxygen demand . This leads to a slower and more regular heartbeat .

Action Environment

The action of bisoprolol fumarate can be influenced by various environmental factors. For instance, its metabolism can be affected by the presence of other drugs that inhibit or induce CYP3A4 and CYP2D6, the enzymes responsible for its metabolism . Additionally, its efficacy and stability can be influenced by the patient’s renal function, as impaired renal function can affect its excretion .

生化学分析

Biochemical Properties

Bisoprolol fumarate works by selectively and competitively blocking the stimulation of beta-1 adrenergic receptors, which are mainly found in the heart muscle cells and heart conduction tissue . These receptors normally bind to hormones called catecholamines. When catecholamines bind to these receptors, it causes the heart to beat harder and faster. Blocking these receptors helps the heart beat more slowly .

Cellular Effects

Bisoprolol fumarate has significant effects on various types of cells, particularly heart cells. By blocking beta-1 receptors, it slows down the heart rate and makes the heart more efficient at pumping blood around the body . This leads to less contractility of the heart muscle and a lowered heart rate, which is ultimately beneficial for hypertension because it reduces blood pressure .

Molecular Mechanism

The molecular mechanism of Bisoprolol fumarate involves its binding to beta-1 adrenergic receptors in the heart. These receptors normally bind to hormones called catecholamines. When catecholamines bind to these receptors, it causes the heart to beat harder and faster. Bisoprolol fumarate blocks these receptors, which helps the heart beat more slowly .

Temporal Effects in Laboratory Settings

In laboratory settings, Bisoprolol fumarate has shown to have effects that persist for 24 hours at doses equal to or greater than 5 mg . It also increases sinus node recovery time, prolongs AV node refractory periods, and, with rapid atrial stimulation, prolongs AV nodal conduction .

Dosage Effects in Animal Models

While specific studies on the dosage effects of Bisoprolol fumarate in animal models were not found, it is known that Bisoprolol fumarate is a potent drug with a long-half life that can be used once daily to reduce the need for multiple doses of antihypertensive drugs .

Metabolic Pathways

Bisoprolol fumarate is eliminated equally by renal and non-renal pathways with about 50% of the dose appearing unchanged in the urine and the remainder appearing in the form of inactive metabolites .

Transport and Distribution

Bisoprolol fumarate is widely distributed in the body, with the highest concentrations found in the heart, liver, lungs, and saliva . It also crosses the blood-brain barrier .

Subcellular Localization

While specific information on the subcellular localization of Bisoprolol fumarate was not found, it is known that Bisoprolol fumarate works by binding to beta-1 adrenergic receptors, which are mainly found in the heart muscle cells and heart conduction tissue .

準備方法

The synthesis of bisoprolol involves several steps. One method includes the transesterification of racemic chlorohydrin 1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol catalyzed by lipase B from Candida antarctica. This reaction yields the R-chlorohydrin in high enantiomeric purity. The R-chlorohydrin is then reacted with isopropylamine in methanol to produce (S)-bisoprolol, which is further reacted with fumaric acid to obtain (S)-bisoprolol fumarate . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high yield and purity.

化学反応の分析

Bisoprolol undergoes various chemical reactions, including:

Oxidation: Bisoprolol can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert bisoprolol into its reduced forms.

Substitution: Bisoprolol can undergo substitution reactions, particularly at the phenoxy group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

類似化合物との比較

Bisoprolol is often compared with other beta-blockers such as metoprolol, carvedilol, and propranolol:

Metoprolol: Similar to bisoprolol, metoprolol is a beta-1 selective blocker used for treating high blood pressure and angina.

Carvedilol: A non-selective beta-blocker with additional alpha-blocking activity, commonly used for managing heart failure.

Propranolol: A non-selective beta-blocker often prescribed for anxiety, migraine prevention, and cardiovascular conditions.

Bisoprolol’s uniqueness lies in its high selectivity for beta-1 receptors, making it particularly effective for cardiovascular conditions with fewer side effects related to beta-2 receptor blockade .

特性

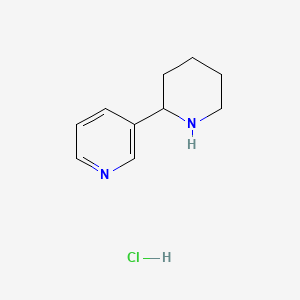

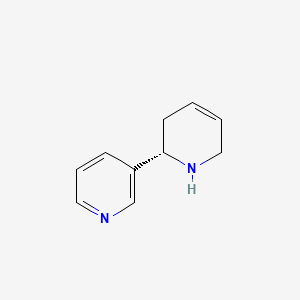

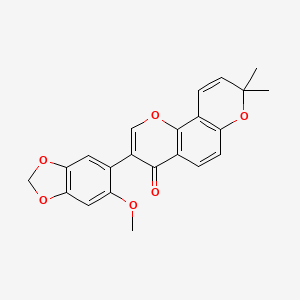

IUPAC Name |

but-2-enedioic acid;1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO4.C4H4O4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4;5-3(6)1-2-4(7)8/h5-8,14-15,17,19-20H,9-13H2,1-4H3;1-2H,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPZLFIUFMNCLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104344-23-2 | |

| Record name | 2-Propanol, 1-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-, (2E)-2-butenedioate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Bisoprolol Fumarate?

A1: Bisoprolol Fumarate is a synthetic, beta1-selective (cardioselective) adrenoceptor blocking agent. [] The S(-) enantiomer is primarily responsible for the beta-blocking activity. []

Q2: What are the downstream effects of Bisoprolol Fumarate's interaction with its target?

A2: By blocking β1-adrenergic receptors, Bisoprolol Fumarate reduces heart rate and blood pressure, making it effective in managing hypertension, angina pectoris, and heart failure. [, , , ]

Q3: What is the molecular formula and weight of Bisoprolol Fumarate?

A3: The empirical formula for Bisoprolol Fumarate is (C18H31NO4)2•C4H4O4. []

Q4: Is there any spectroscopic data available to characterize Bisoprolol Fumarate?

A4: Yes, researchers have used various spectroscopic techniques to characterize Bisoprolol Fumarate. Infrared (IR) spectroscopy has been used to assess potential drug-excipient interactions, UV-visible spectrophotometry for quantitative analysis, and HPLC coupled with UV detection for both qualitative and quantitative analysis. [, , , , , , ]

Q5: Are there any known incompatibilities of Bisoprolol Fumarate with pharmaceutical excipients?

A5: Studies have shown that Bisoprolol Fumarate exhibits incompatibility with certain super-disintegrating agents like sodium starch glycolate (SSG) and croscarmellose sodium (CCS), leading to drug degradation. [] Conversely, it shows compatibility with Kollidon CL (KCL). []

Q6: What are some formulation strategies employed to improve the stability, solubility, or bioavailability of Bisoprolol Fumarate?

A6: Researchers have explored various formulation strategies, including the development of fast-dissolving tablets using super-disintegrants, sustained-release matrix tablets, mucoadhesive buccal patches, and microencapsulation with Eudragit EPO. [, , , , , ]

Q7: Which analytical methods are commonly employed to characterize, quantify, and monitor Bisoprolol Fumarate?

A7: Commonly used analytical methods include UV derivative spectrophotometry, high-performance thin-layer chromatography (HPTLC), reverse-phase high-performance liquid chromatography (RP-HPLC), and hydrophilic interaction liquid chromatography (HILIC). [, , , , , , ]

Q8: What is the impact of dissolution rate and solubility on the bioavailability and efficacy of Bisoprolol Fumarate?

A8: As a Class I drug according to the Biopharmaceutical Drug Classification System, Bisoprolol Fumarate exhibits high solubility and permeability. [] Dissolution studies are crucial in assessing the bioequivalence of different formulations. []

Q9: What are the primary clinical applications of Bisoprolol Fumarate?

A9: Bisoprolol Fumarate is clinically used to treat hypertension, angina pectoris, and congestive heart failure. [, , ]

Q10: What is the efficacy of Bisoprolol Fumarate in treating elderly patients with congestive heart failure?

A10: Research suggests that adding Bisoprolol Fumarate to conventional therapy for elderly patients with congestive heart failure improves left ventricular diastolic function and shows a higher total effective rate compared to conventional therapy alone. []

Q11: Are there any known drug-drug interactions with Bisoprolol Fumarate?

A11: A study investigated potential drug-drug interactions between Bisoprolol Fumarate and Vildagliptin using in vitro, in vivo, and in silico methods. Results indicated a potential interaction, suggesting a need for careful consideration during the simultaneous administration of these drugs. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

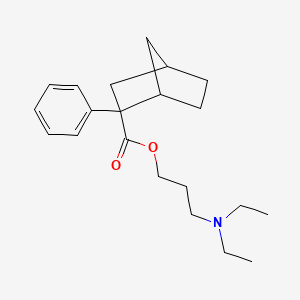

![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1667372.png)